Cas no 2229607-08-1 (3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol)

3-{1-(2-Methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol is a structurally distinct heterocyclic compound featuring both pyrazole and azetidine moieties. Its key advantages include a rigid azetidine ring, which enhances conformational stability, and the presence of a hydroxyl group at the 3-position, offering a versatile handle for further functionalization. The 2-methylpropyl substituent on the pyrazole ring contributes to improved lipophilicity, potentially enhancing membrane permeability in biological applications. This compound serves as a valuable intermediate in medicinal chemistry, particularly for the development of targeted small-molecule therapeutics. Its balanced polarity and steric profile make it suitable for structure-activity relationship (SAR) studies and scaffold optimization in drug discovery.
3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol structure
2229607-08-1 structure
商品名:3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol
CAS番号:2229607-08-1
MF:C11H19N3O
メガワット:209.288062334061
CID:5943670
PubChem ID:165707357

3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol
    • 3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
    • 2229607-08-1
    • EN300-1778495
    • インチ: 1S/C11H19N3O/c1-9(2)5-14-6-10(4-13-14)3-11(15)7-12-8-11/h4,6,9,12,15H,3,5,7-8H2,1-2H3
    • InChIKey: SDLRVOBNMKGSSY-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2C=NN(CC(C)C)C=2)CNC1

計算された属性

  • せいみつぶんしりょう: 209.152812238g/mol
  • どういたいしつりょう: 209.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 50.1Ų

3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1778495-5.0g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
5g
$4309.0 2023-06-02
Enamine
EN300-1778495-0.1g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
0.1g
$1307.0 2023-09-20
Enamine
EN300-1778495-0.5g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
0.5g
$1426.0 2023-09-20
Enamine
EN300-1778495-0.25g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
0.25g
$1366.0 2023-09-20
Enamine
EN300-1778495-5g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
5g
$4309.0 2023-09-20
Enamine
EN300-1778495-1g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
1g
$1485.0 2023-09-20
Enamine
EN300-1778495-1.0g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
1g
$1485.0 2023-06-02
Enamine
EN300-1778495-10g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
10g
$6390.0 2023-09-20
Enamine
EN300-1778495-2.5g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
2.5g
$2912.0 2023-09-20
Enamine
EN300-1778495-0.05g
3-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
2229607-08-1
0.05g
$1247.0 2023-09-20

3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol 関連文献

3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-olに関する追加情報

Introduction to 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol (CAS No. 2229607-08-1)

3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activity. This compound, identified by the CAS number 2229607-08-1, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents. The molecular framework of this compound incorporates a pyrazole moiety and an azetidine ring, which are both well-documented for their involvement in various pharmacological interactions.

The pyrazole ring, a five-membered heterocyclic structure, is known for its versatility in medicinal chemistry. It serves as a key pharmacophore in numerous drugs, contributing to their binding affinity and specificity. In particular, the presence of a substituted pyrazole moiety can modulate the pharmacokinetic and pharmacodynamic properties of a compound, making it an attractive scaffold for drug design. The specific substitution pattern in 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol enhances its potential as a lead compound in the quest for new therapeutic interventions.

The azetidine ring, another critical component of this compound, is a four-membered nitrogen-containing heterocycle. Azetidine derivatives have been explored extensively in the development of antibiotics, antivirals, and anti-inflammatory agents. The incorporation of an azetidine ring into a drug molecule can influence its solubility, metabolic stability, and target specificity. The combination of these two heterocyclic systems in 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol suggests a multifaceted approach to drug design, potentially offering synergistic effects in therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in understanding the interactions between 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol and biological targets such as enzymes and receptors. For instance, studies have indicated that the pyrazole moiety can interact with specific amino acid residues in protein targets, modulating their function. This has opened up new avenues for developing drugs that target complex diseases with high selectivity.

The synthesis of 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and careful control of reaction conditions to ensure high yield and purity. Techniques such as cross-coupling reactions and cyclization have been employed to construct the desired molecular framework. The successful synthesis of this compound underscores the growing capability of synthetic chemists to create complex molecules with tailored properties.

In vitro studies have begun to elucidate the potential biological activities of 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol. Preliminary results suggest that this compound exhibits promising activity against certain enzymatic targets relevant to inflammatory diseases. The pyrazole moiety has been shown to interact with cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Additionally, the azetidine ring may contribute to binding interactions with other therapeutic targets, further enhancing the compound's potential as a lead molecule.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. Preclinical studies are essential to evaluate the pharmacokinetic profile, toxicity profiles, and potential side effects of new compounds like 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol. These studies provide critical data that guide decisions regarding further development and clinical trials. Advances in preclinical testing methodologies have allowed for more comprehensive assessments of drug candidates, reducing the risk associated with moving promising compounds into human trials.

The integration of machine learning and artificial intelligence into drug discovery processes has revolutionized how new compounds are identified and optimized. These technologies enable rapid screening of large chemical libraries to identify potential hits with desired properties. In the case of 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol, computational methods have been used to predict its binding affinity to various biological targets. This has accelerated the process of identifying lead compounds that warrant further investigation.

The future prospects for 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol are promising, given its unique structural features and potential biological activities. Ongoing research aims to optimize its pharmacological properties through structural modifications and analog synthesis. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to novel therapeutic agents that address unmet medical needs.

In conclusion, 3-{1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl}azetidin-3-oL (CAS No. 2229607_08_01) represents a significant advancement in pharmaceutical chemistry. Its intricate molecular structure, combined with promising biological activities observed in preliminary studies, positions it as a valuable candidate for further development. As research continues to uncover new therapeutic applications for this compound, it holds great potential for contributing to advancements in medicine.

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